
Tyrphostin AG 1478: A Comprehensive Technical
Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Chloro-4-fluorophenylboronic

acid

Cat. No.: B1591554 Get Quote

This guide provides an in-depth technical overview of Tyrphostin AG 1478, a potent and

selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. With a

focus on scientific integrity and practical application, this document is intended for researchers,

scientists, and drug development professionals engaged in oncology, cell signaling, and

pharmacology research.

Introduction: The Significance of EGFR Inhibition
and the Role of AG 1478
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a

pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of

EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers,

making it a critical target for therapeutic intervention. Tyrphostin AG 1478 (also known by the

CAS numbers 153436-53-4 and 175178-82-2 for the hydrochloride salt) has emerged as a

valuable tool in the study of EGFR-driven pathologies due to its high potency and selectivity.[3]

[4][5] This quinazoline-based compound acts as an ATP-competitive inhibitor, effectively

blocking the autophosphorylation of the EGFR and subsequent activation of downstream

signaling cascades.[6]
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AG 1478 is chemically known as N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine. Its

fundamental properties are summarized in the table below, providing essential information for

its handling, storage, and use in experimental settings.

Property Value Source(s)

Chemical Formula C₁₆H₁₄ClN₃O₂ [4]

Molecular Weight 315.75 g/mol [4]

Appearance Pale yellow solid [1]

Solubility
Soluble in DMSO (≥10 mg/mL)

and ethanol. Insoluble in water.
[7]

Storage

Store lyophilized powder at

-20°C, protected from light.

Once in solution, use within 3

months to prevent loss of

potency.

[7]

Mechanism of Action: Targeting the EGFR Signaling
Cascade
Tyrphostin AG 1478 exerts its biological effects by directly inhibiting the tyrosine kinase activity

of the EGFR. Upon ligand binding, EGFR monomers dimerize and undergo

autophosphorylation on specific tyrosine residues within the intracellular domain. This

phosphorylation creates docking sites for adaptor proteins and enzymes that initiate

downstream signaling pathways crucial for cell growth and survival, primarily the RAS-RAF-

MEK-ERK (MAPK) and PI3K-AKT pathways.

AG 1478 competitively binds to the ATP-binding pocket of the EGFR's kinase domain,

preventing the transfer of a phosphate group from ATP to the tyrosine residues. This blockade

of autophosphorylation effectively halts the entire downstream signaling cascade.
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Caption: EGFR Signaling Pathway and the Point of Inhibition by Tyrphostin AG 1478.

Biological Activity and Selectivity
Tyrphostin AG 1478 is a highly potent inhibitor of EGFR, with a reported IC50 value of

approximately 3 nM in cell-free assays.[3][4][5] Its selectivity for EGFR is a key feature, with

significantly lower activity against other related tyrosine kinases such as HER2/neu and

PDGFR (IC50 > 100 µM).[4] This specificity makes it an excellent tool for dissecting EGFR-

specific signaling events.

Interestingly, AG 1478 has shown preferential inhibition of truncated, constitutively active forms

of EGFR, such as the EGFRvIII mutant, which is frequently found in glioblastoma.[8] This

suggests its potential therapeutic relevance in cancers driven by such mutations.

While highly selective for EGFR, some off-target effects have been noted. For instance, AG

1478 has been shown to inhibit protein kinase CK2 with an IC50 of 25.9 µM, acting as a

bisubstrate inhibitor competitive with both GTP and the protein substrate.[9] It has also been
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reported to inhibit Kv1.5 potassium channels, although this effect is independent of its tyrosine

kinase inhibitory activity.[10]

Applications in Research and Drug Development
Tyrphostin AG 1478 is widely used in preclinical research to investigate the role of EGFR in

various cellular processes and diseases.

In Vitro Studies:
Inhibition of Cancer Cell Growth: AG 1478 effectively inhibits the proliferation of various

cancer cell lines that are dependent on EGFR signaling, including those from lung, prostate,

and breast cancers.[2][3][6]

Induction of Apoptosis: By blocking the pro-survival signals downstream of EGFR, AG 1478

can induce programmed cell death in cancer cells.[2][6]

Inhibition of Cell Invasion and Metastasis: EGFR signaling is implicated in cell migration and

invasion. AG 1478 has been shown to reduce the invasive potential of cancer cells, in part by

downregulating the expression of matrix metalloproteinases like MMP-9.[2]

In Vivo Studies:
In animal models, administration of AG 1478 has been shown to inhibit the growth of tumor

xenografts.[4] It effectively blocks the phosphorylation of EGFR at the tumor site.[4]

Experimental Protocols
The following are generalized protocols for common experiments involving Tyrphostin AG 1478.

Researchers should optimize these protocols for their specific cell lines and experimental

conditions.

Cell-Based Assay for Inhibition of EGFR
Phosphorylation (Western Blot)
This protocol describes how to assess the inhibitory effect of AG 1478 on EGF-induced EGFR

phosphorylation in cultured cells.
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Materials:

Cancer cell line of interest (e.g., A431, which overexpresses EGFR)

Complete culture medium (e.g., DMEM with 10% FBS)

Tyrphostin AG 1478 stock solution (e.g., 10 mM in DMSO)

Recombinant human EGF

Ice-cold PBS

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin

(loading control)

HRP-conjugated secondary antibody

ECL substrate

Procedure:

Cell Culture and Serum Starvation: Plate cells and allow them to reach 70-80% confluency.

Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.

Inhibitor Treatment: Treat the serum-starved cells with various concentrations of AG 1478

(e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle

control (DMSO).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand Stimulation: Add EGF (e.g., 50-100 ng/mL) to the culture medium for the last 15

minutes of the inhibitor incubation period to induce EGFR phosphorylation.

Cell Lysis: Immediately place the culture plates on ice, aspirate the medium, and wash the

cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and collect the

lysate.

Protein Quantification: Clarify the lysates by centrifugation and determine the protein

concentration of the supernatant using a BCA assay.

Western Blotting:

Normalize protein concentrations and prepare samples with Laemmli buffer.

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Visualize the protein bands using an ECL substrate and an imaging system.

Quantify band intensities and normalize the phospho-EGFR signal to total EGFR and the

loading control.
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Caption: A generalized workflow for a Western blot experiment to assess EGFR inhibition.
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Safety and Toxicology
While Tyrphostin AG 1478 is a valuable research tool, it is important to be aware of its potential

toxicities. In vivo studies in rats have shown that chronic administration of AG 1478 can lead to

significant hypomagnesemia (low magnesium levels).[3] This effect is thought to be a class

effect of EGFR inhibitors and can be associated with systemic oxidative stress and cardiac

dysfunction.[3] Therefore, researchers conducting long-term in vivo studies with AG 1478

should consider monitoring plasma magnesium levels. As with all chemical reagents,

appropriate personal protective equipment should be worn when handling AG 1478.

Conclusion
Tyrphostin AG 1478 is a potent, selective, and cell-permeable inhibitor of the EGFR tyrosine

kinase. Its well-characterized mechanism of action and biological effects make it an

indispensable tool for researchers investigating EGFR signaling in cancer and other diseases.

This guide provides a comprehensive overview of its properties and applications, serving as a

valuable resource for the design and execution of scientifically rigorous experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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